molecular formula C16H17ClN2 B8498556 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine CAS No. 79362-66-6

3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

Cat. No.: B8498556
CAS No.: 79362-66-6
M. Wt: 272.77 g/mol
InChI Key: QXQBWLODWRRSQJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C16H17ClN2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
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Properties

CAS No.

79362-66-6

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C16H17ClN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3

InChI Key

QXQBWLODWRRSQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.25 g (1 mmol) crude 3-(4-chlorophenyl)-3-(3-pyridyl)-2-propenal, in a flask, was added in the following order: 0.73 g (9 mmol) dimethylamine hydrochloride, 10 ml methanol, 0.24 g (6 mmol) sodium hydroxide, 0.094 g (1.5 mmol) sodium cyanoborohydride and 5 g molecular sieves (3 Å). The mixture was stirred at room temperature under nitrogen for 3 days and then 100 ml methanol were added. After filtration the methanol was evaporated and the residue dissolved in a hydrochloric solution at pH 4.9 and washed with ether twice. The aqueous solution was made alkaline, extracted twice with ether and dried over MgSO4. Evaporation gave 0.18 g (66%) of pure title compound as an isomeric mixture having an approximate Z/E ratio of 54/46 (NMR).
Name
3-(4-chlorophenyl)-3-(3-pyridyl)-2-propenal
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three
Quantity
0.094 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Palladium acetylacetonate (9.3 mg, 0.03 mmol), 1,2-bis-(diphenylphosphino)ethane (17.5 mg, 0.04 mmol) and 3-acetoxy-3-(4-chlorophenyl)-3-(3-pyridyl)-1-propene (0.211 g, 0.73 mmol) was dissolved in tetrahydrofuran (2.2 ml) at room temperature under nitrogen. A solution of dimethylamine in tetrahydrofuran (3.2 ml of a 2.5 M solution) was added. The resulting solution was warmed to 55° C. and allowed to react for 1 h and 40 min. Evaporation of the solvent and work-up by preparative TLC (SiO2, ethyl acetate/hexane/triethylamine 49/49/2) gave 0.158 g (79%) of a Z/E mixture of the title compound. The Z/E ratio was determined by 1H NMR to 55/45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.5 mg
Type
reactant
Reaction Step Two
Name
3-acetoxy-3-(4-chlorophenyl)-3-(3-pyridyl)-1-propene
Quantity
0.211 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
9.3 mg
Type
catalyst
Reaction Step Two
Yield
79%

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